molecular formula C12H21N3O2 B14625901 N-Hexyl-L-histidine CAS No. 58813-21-1

N-Hexyl-L-histidine

Katalognummer: B14625901
CAS-Nummer: 58813-21-1
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: IFYIDELBSLTUDX-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hexyl-L-histidine is a derivative of the amino acid histidine, where a hexyl group is attached to the nitrogen atom of the imidazole ring. This modification imparts unique properties to the compound, making it useful in various scientific and industrial applications. Histidine itself is an essential amino acid involved in protein synthesis and various metabolic processes.

Analyse Chemischer Reaktionen

Types of Reactions

N-Hexyl-L-histidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Hexyl-L-histidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the development of surfactants and other functional materials

Wirkmechanismus

The mechanism of action of N-Hexyl-L-histidine involves its interaction with various molecular targets, including enzymes and receptors. The hexyl group enhances the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic regions of proteins and membranes. This can modulate enzyme activity, receptor binding, and other biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Methyl-L-histidine: Another histidine derivative with a methyl group instead of a hexyl group.

    N-Ethyl-L-histidine: Contains an ethyl group attached to the nitrogen atom of the imidazole ring.

    N-Butyl-L-histidine: Features a butyl group in place of the hexyl group.

Uniqueness

N-Hexyl-L-histidine is unique due to its longer alkyl chain, which imparts greater hydrophobicity compared to shorter-chain derivatives. This increased hydrophobicity can enhance its interactions with lipid membranes and hydrophobic protein regions, making it particularly useful in applications requiring strong lipophilic interactions .

Eigenschaften

CAS-Nummer

58813-21-1

Molekularformel

C12H21N3O2

Molekulargewicht

239.31 g/mol

IUPAC-Name

(2S)-2-(hexylamino)-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C12H21N3O2/c1-2-3-4-5-6-14-11(12(16)17)7-10-8-13-9-15-10/h8-9,11,14H,2-7H2,1H3,(H,13,15)(H,16,17)/t11-/m0/s1

InChI-Schlüssel

IFYIDELBSLTUDX-NSHDSACASA-N

Isomerische SMILES

CCCCCCN[C@@H](CC1=CN=CN1)C(=O)O

Kanonische SMILES

CCCCCCNC(CC1=CN=CN1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.